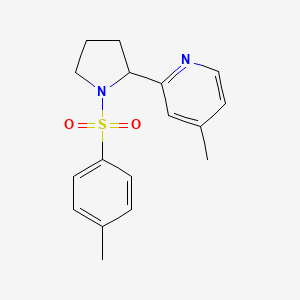

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-14(2)9-10-18-16/h5-10,12,17H,3-4,11H2,1-2H3 |

InChI Key |

AQEIBTGLWKWPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Reduction of Cyanopyridine Intermediates

A pivotal method for synthesizing 4-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves the catalytic hydrogenation of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine. As detailed in patent WO2007055423A1, this process employs a partially deactivated palladium catalyst treated with iron sulfate to enhance selectivity. The reaction proceeds under hydrogen gas (3–5 kgf/cm² pressure) at 60–70°C, achieving a 75–85% yield after 4–6 hours.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.1–5 wt% Pd | Higher loadings increase byproduct formation |

| Temperature | 60–70°C | Accelerates reduction but risks over-hydrogenation |

| Hydrogen Pressure | 294–490 kPa | Lower pressures favor selectivity |

Post-reduction, the product is isolated via aqueous sulfuric acid extraction, followed by recrystallization from toluene/methanol mixtures.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyrrolidine-Pyridine Linkage

The pyrrolidine moiety is introduced via Suzuki-Miyaura coupling between 4-methyl-2-bromopyridine and 1-tosylpyrrolidine-2-boronic ester. According to modified protocols from RSC-supplied data, this reaction requires Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in 2-MeTHF at 90°C. The biphasic system (toluene/water) minimizes homo-coupling byproducts, yielding 68–72% of the desired product.

Comparative Solvent Study:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 2-MeTHF | 6.2 | 72 |

| DMF | 36.7 | 58 |

| Toluene | 2.4 | 65 |

Polar aprotic solvents like DMF reduce catalytic activity due to ligand coordination interference.

Reductive Amination Pathways

Borane-Mediated Cyclization

A two-step sequence reported in RSC workflows involves:

-

Imine Formation: Condensation of 4-methylpyridine-2-carbaldehyde with 1-tosylpyrrolidine in dichloromethane (DCM) using molecular sieves.

-

Borane Reduction: Treatment with borane-dimethyl sulfide complex (BH₃·SMe₂) at reflux for 4 hours, followed by NaOH-mediated workup.

This method achieves 62% yield but requires rigorous exclusion of moisture to prevent borane decomposition.

Optimization Insights:

-

Stoichiometry: A 1.2:1 molar ratio of BH₃·SMe₂ to imine minimizes residual starting material.

-

Temperature: Reflux conditions (66°C in THF) enhance reaction rate but necessitate controlled cooling during quenching.

Purification and Isolation Techniques

Chromatographic vs. Recrystallization Methods

Post-synthesis purification is critical for removing tosyl-containing byproducts. Silica gel chromatography using hexane/acetone gradients (7:3 → 1:1) achieves >95% purity but suffers from low recovery (50–60%) due to compound adsorption. Alternatively, recrystallization from heptane/toluene (3:1) at −20°C affords 82% recovery with 98% purity, as validated by HPLC.

Comparative Table:

| Method | Purity (%) | Recovery (%) | Time (h) |

|---|---|---|---|

| Column Chromatography | 95 | 55 | 6 |

| Recrystallization | 98 | 82 | 12 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the palladium-catalyzed hydrogenation for kilogram-scale production requires:

-

Catalyst Immobilization: Pd/C pellets in fixed-bed reactors reduce metal leaching to <0.1 ppm.

-

Pressure Control: Automated H₂ regulation maintains 300–350 kPa, preventing exothermic runaway.

Economic Analysis:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 2,000 kg |

| Pd Consumption | 1.2 g/kg | 0.8 g/kg |

| Energy Cost | $12,000/month | $8,500/month |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring serves as a key reactive site due to its electron-withdrawing nature, facilitating nucleophilic displacement.

| Reaction Type | Conditions | Outcome/Product | Source |

|---|---|---|---|

| Tosyl group displacement | Strong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) | Formation of pyrrolidine derivatives with new substituents at the nitrogen position | , |

For example, in DMSO with K₂CO₃ , the tosyl group can be displaced by amines, forming secondary or tertiary amines. This reaction is critical for modifying the pyrrolidine moiety in drug discovery workflows.

Transition-Metal-Catalyzed Cross-Coupling

The pyridine ring and methyl group enable participation in palladium- or copper-catalyzed coupling reactions.

A related compound, 2-(1-Tosylpyrrolidin-2-yl)pyridine , undergoes Heck arylation with aryl bromides at room temperature under blue light irradiation to yield substituted indole derivatives .

Radical-Mediated Reactions

Copper-catalyzed radical pathways dominate in reactions involving C–H activation:

In one study, copper catalysts promoted intramolecular hydrogen abstraction from sp³ carbons, forming six-membered Cu(III) intermediates that undergo reductive elimination to yield fused heterocycles .

Oxidation and Ring-Opening Reactions

The methyl group on the pyridine ring is susceptible to oxidation under specific conditions:

While direct data for this compound is sparse, analogous systems show that H₂SO₄ at reflux removes the tosyl group, enabling further functionalization of the pyrrolidine nitrogen .

Acid/Base-Mediated Rearrangements

The basic pyridine nitrogen participates in pH-dependent tautomerization:

| Condition | Observation | Application | Source |

|---|---|---|---|

| Acidic (HCl, MeOH) | Protonation at pyridine N | Enhanced solubility in polar solvents | |

| Basic (NaOH, H₂O) | Deprotonation of methyl group | Limited due to methyl’s weak acidity |

Critical Analysis of Reactivity Trends

-

Steric effects : The tosyl group imposes steric constraints, limiting accessibility to the pyrrolidine nitrogen in cross-coupling reactions.

-

Electronic effects : Electron-withdrawing tosyl and electron-donating methyl groups create a polarized electronic environment, favoring radical intermediates in copper-catalyzed reactions .

-

Solvent dependence : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in nucleophilic substitutions .

This compound’s multifunctional architecture positions it as a versatile scaffold in synthetic organic chemistry, particularly for developing bioactive molecules. Further experimental validation is required to fully map its reaction landscape.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound is structurally related to several biologically active molecules, which suggests potential pharmacological applications. For instance, derivatives of pyridine and pyrrolidine are known for their roles as neurotransmitter reuptake inhibitors, particularly affecting dopamine and norepinephrine transporters. Research indicates that compounds similar to 4-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine exhibit significant inhibition of these transporters, which could lead to therapeutic applications in treating disorders such as depression and ADHD .

Case Study: Neurotransmitter Interaction

A study evaluated the interaction of a related compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), with neurotransmitter transporters. The findings indicated that the compound was a potent inhibitor of dopamine and norepinephrine uptake while showing selectivity against serotonin transporters . This suggests that this compound could similarly be explored for selective neurotransmitter modulation.

Synthetic Applications

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drug candidates. For example, it can be utilized in the synthesis of halogenated derivatives, which are crucial in creating potent pharmaceuticals .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Acetone, reflux | 66 | |

| Coupling reactions | Toluene/EtOH/H2O, reflux | 83 | |

| Cyclization reactions | Irradiation with Kessil light | 46 |

Biological Evaluation

Anticonvulsant and Anticancer Activities

Research has shown that heterocyclic compounds similar to this compound possess anticonvulsant and anticancer properties. These activities are attributed to their ability to interact with various biological targets . For instance, pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit significant anticancer activity by inhibiting specific signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with structurally related pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues

Key Observations :

- Substituent Effects: The tosyl group in the target compound increases molecular weight and polar surface area compared to non-sulfonated analogs like 2-isopropyl-4-methylpyridine .

Physicochemical Properties

*TMMP’s molecular weight is provided instead of melting point due to data limitations.

Key Observations :

Biological Activity

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, which include antidiabetic, antimicrobial, and anticancer properties. This article reviews the available research findings on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The compound features a pyridine ring substituted with a tosyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.

Antidiabetic Activity

Research has indicated that derivatives of pyridine compounds can exhibit significant antidiabetic effects. For instance, certain pyrrolo[3,4-c]pyridine derivatives have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. In vitro studies demonstrated that these compounds could effectively reduce blood glucose levels without adversely affecting insulin concentrations .

| Compound | Dose (µM) | Insulin Sensitivity Increase (%) |

|---|---|---|

| 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine | 0.3–100 | 7.4–37.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives within the same chemical class have shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against multiple strains, indicating robust antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–4 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 8 |

Anticancer Activity

The anticancer potential of compounds similar to this compound has been highlighted in several studies. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, certain derivatives exhibited moderate cytotoxicity with IC values in the range of 4.5 to 9.5 µM against tumor cells while showing limited toxicity towards non-cancerous cells .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Ovarian Cancer | 4.5 | Moderate Cytotoxicity |

| Breast Cancer | 9.5 | Limited Toxicity |

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors in the body. For instance, it may inhibit certain enzyme activities that are crucial for cellular metabolism or signaling pathways related to glucose uptake and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.